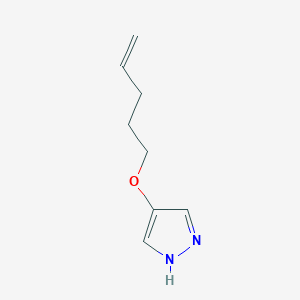

4-(Pent-4-en-1-yloxy)-1H-pyrazole

Description

4-(Pent-4-en-1-yloxy)-1H-pyrazole is a pyrazole derivative featuring a pent-4-en-1-yloxy substituent at the C4 position of the pyrazole ring. This compound is structurally characterized by a five-membered aromatic heterocycle (pyrazole) with an unsaturated alkoxy chain, which introduces both rigidity and reactivity. The pentenyloxy group may confer unique electronic and steric properties, making it a candidate for applications in catalysis or as a synthetic intermediate.

Properties

IUPAC Name |

4-pent-4-enoxy-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-3-4-5-11-8-6-9-10-7-8/h2,6-7H,1,3-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADCEXLOTNKYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC1=CNN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pent-4-en-1-yloxy)-1H-pyrazole typically involves the reaction of 4-hydroxy-1H-pyrazole with 5-bromo-1-pentene under basic conditions. This reaction is a type of Williamson ether synthesis, which is a well-known method for forming carbon-oxygen bonds. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) and an activator like potassium iodide (KI) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. Microwave-assisted synthesis has been shown to significantly accelerate the reaction, reducing the reaction time from hours to minutes . This method also minimizes the formation of by-products and improves the overall yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Pent-4-en-1-yloxy)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond in the pent-4-en-1-yloxy group to a single bond, forming saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pent-4-en-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated derivatives.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-(Pent-4-en-1-yloxy)-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

Industry: It is used in the production of liquid crystal materials and other advanced materials

Mechanism of Action

The mechanism of action of 4-(Pent-4-en-1-yloxy)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pent-4-en-1-yloxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Key Differences :

- Electronic Effects : The pentenyloxy group introduces electron-donating character via the oxygen atom, whereas boronic esters (e.g., ) are electron-withdrawing. Aryl substituents (e.g., trimethoxyphenyl in ) provide π-conjugation and steric bulk.

- Geometry : The unsaturated pentenyloxy chain allows conformational flexibility, contrasting with the rigid planar structures of aryl or boronate-substituted analogs.

Physical and Crystallographic Properties

Crystallographic studies reveal substituent-dependent molecular geometries:

- Planarity : Aryl-substituted pyrazoles (e.g., ) exhibit near-planar structures with dihedral angles <20° between pyrazole and phenyl rings, favoring π-π interactions.

- Conformational Flexibility: The pentenyloxy chain likely adopts non-planar conformations, reducing crystallinity compared to rigid analogs.

- Intermolecular Interactions : Halogenated derivatives (e.g., ) stabilize crystal structures via C–H···Cl and π-π interactions, whereas boronate-substituted pyrazoles () rely on B–O coordination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.